molecular formula C14H10ClNO2 B11614324 3-[(4-chlorophenyl)amino]-2-benzofuran-1(3H)-one

3-[(4-chlorophenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B11614324
M. Wt: 259.69 g/mol
InChI Key: CAGRFJFQLHWMKL-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a 4-chlorophenylamino group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

    Introduction of the 4-Chlorophenylamino Group: The 4-chlorophenylamino group can be introduced through nucleophilic substitution reactions, where a suitable amine reacts with a chlorinated benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring or the 4-chlorophenylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran ring systems, such as 2-benzofuranone and 3-benzofuranone derivatives.

    4-Chlorophenylamino Compounds: Other compounds containing the 4-chlorophenylamino group, such as 4-chloroaniline derivatives.

Uniqueness

3-[(4-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific combination of the benzofuran ring and the 4-chlorophenylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

3-(4-chloroanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10ClNO2/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)14(17)18-13/h1-8,13,16H

InChI Key

CAGRFJFQLHWMKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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